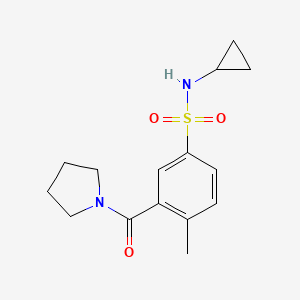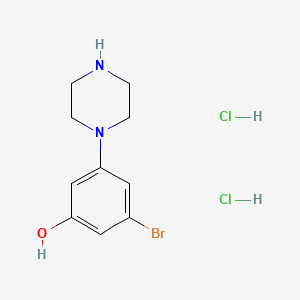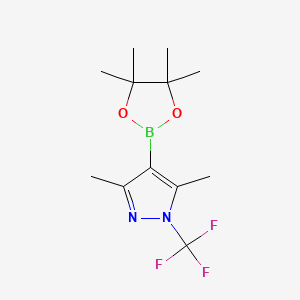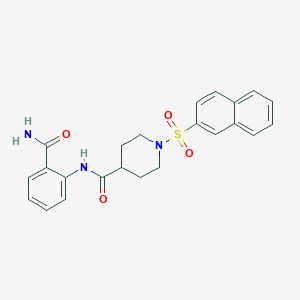
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key mediator of cytokine signaling, and its inhibition has been shown to have therapeutic effects in a variety of autoimmune and inflammatory diseases.
Mécanisme D'action
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide inhibits JAK3, which is a key mediator of cytokine signaling. By inhibiting JAK3, N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21).
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and the suppression of the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide for lab experiments is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, one limitation of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that can minimize off-target effects. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide in other diseases, such as multiple sclerosis and systemic lupus erythematosus. Additionally, further research is needed to fully understand the mechanisms of action of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide and its effects on various biological processes.
Méthodes De Synthèse
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic compound that can be prepared through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide, which is then reacted with pyrrolidine-1-carboxylic acid to form the final product.
Applications De Recherche Scientifique
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent graft rejection.
Propriétés
IUPAC Name |
N-cyclopropyl-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-7-13(21(19,20)16-12-5-6-12)10-14(11)15(18)17-8-2-3-9-17/h4,7,10,12,16H,2-3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRNRIWEYENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)


![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)